Isotopic Enrichment: ATP-18O4 vs. Unlabeled ATP for Mass Spectrometry
ATP-18O4 provides a crucial mass difference for unambiguous identification of phosphorylated peptides. When used in a 1:1 mixture with unlabeled ATP in an in vitro kinase reaction, peptides phosphorylated by the heavy isotope-labeled compound exhibit a doublet in the mass spectrum separated by a precise 6.01 Da [1]. This doublet, representing the same peptide modified by either γ(18O4)-ATP or natural isotopic abundance ATP, serves as an internal control and confirmation of phosphorylation. In contrast, using only unlabeled ATP results in a single, non-confirmatory peak, making it impossible to distinguish a genuine phosphorylation event from background noise or an isobaric artifact.
| Evidence Dimension | Mass Spectrometry Peak Separation |
|---|---|
| Target Compound Data | Doublet peak pair separated by 6.01 Da |
| Comparator Or Baseline | Unlabeled ATP: Single peak, 0 Da separation |
| Quantified Difference | 6.01 Da difference, enabling unambiguous peptide phosphorylation identification |
| Conditions | 1:1 mixture of γ(18O4)-ATP and normal isotopic abundance ATP in an in vitro kinase reaction, analyzed by MS |
Why This Matters
This distinct mass difference is critical for confident phosphopeptide identification in complex proteomic samples, directly reducing false discovery rates.
- [1] Bonenfant, D. et al. (2007). Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry. *Analytical Chemistry*, 79(20), 7900-7909. View Source
